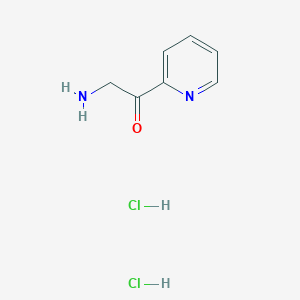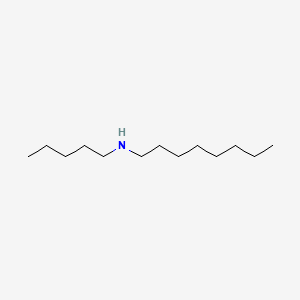
N-pentyloctan-1-amine
説明
N-pentyloctan-1-amine, also known as pelargonic amine or caprylamine, is a long-chain primary amine with the chemical formula C13H29N. It is a colorless liquid with a strong fishy odor and is soluble in both water and organic solvents. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and surfactants.
作用機序
N-pentyloctan-1-amine is a hydrophobic molecule that can interact with the hydrophobic regions of various ion channels and receptors. It can modulate the activity of these channels and receptors by altering their conformation or gating properties. For example, this compound can activate TRP channels by binding to their hydrophobic pockets and inducing conformational changes that lead to channel opening. It can also inhibit ASICs by binding to their hydrophobic residues and stabilizing the closed state of the channel.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce calcium influx in cells by activating TRP channels, which can lead to downstream signaling events such as neurotransmitter release and gene expression. This compound can also modulate the activity of GPCRs by binding to their hydrophobic regions and altering their signaling pathways. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
N-pentyloctan-1-amine is a useful tool for studying ion channels and receptors due to its hydrophobic nature and ability to modulate their activity. It is relatively easy to synthesize and can be used at low concentrations. However, this compound has a strong odor and can be toxic at high concentrations. It can also interact with other hydrophobic molecules in the experimental system, leading to non-specific effects.
将来の方向性
There are several future directions for the study of N-pentyloctan-1-amine. One area of research is the development of more specific and potent ligands for ion channels and receptors. Another area is the investigation of the physiological and pathological roles of these channels and receptors in various diseases, such as pain, inflammation, and cancer. Finally, the antimicrobial properties of this compound can be further explored for potential therapeutic applications.
科学的研究の応用
N-pentyloctan-1-amine has been extensively used in scientific research, especially in the field of neuroscience. It is used as a ligand to study the function of various ion channels and receptors, including the transient receptor potential (TRP) channels, acid-sensing ion channels (ASICs), and G protein-coupled receptors (GPCRs). This compound is also used as a tool to study the physiological and pathological processes related to these channels and receptors.
特性
IUPAC Name |
N-pentyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZYBVBFFWCQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602098 | |
| Record name | N-Pentyloctan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6835-13-8 | |
| Record name | N-Pentyloctan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




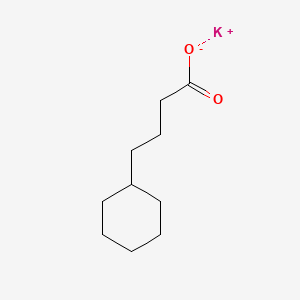


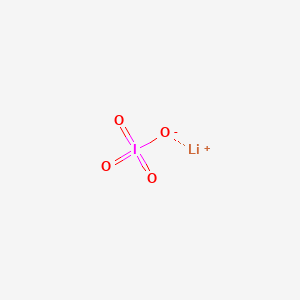
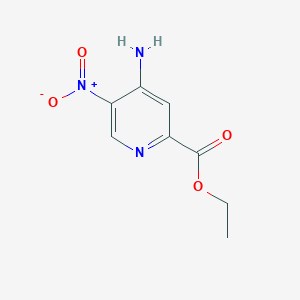



![Methyl thieno[3,2-C]pyridine-2-carboxylate](/img/structure/B1603606.png)


